2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide
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Overview
Description
2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens, nitro groups, sulfonyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Indole-2-carboxylate derivatives: Known for their antiviral activity.
Indole-3-carbohydrazide derivatives: Studied for their antimycobacterial activity.
Uniqueness
2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the indole ring with the butanamide moiety allows for unique interactions and applications that are not observed in other similar compounds .
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-ethyl-N-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]butanamide |
InChI |
InChI=1S/C22H26N2O2/c1-4-16(5-2)21(25)23-19-11-8-10-18(14-19)22(26)24-15(3)13-17-9-6-7-12-20(17)24/h6-12,14-16H,4-5,13H2,1-3H3,(H,23,25) |
InChI Key |
GFACPPLVXAAGNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)N2C(CC3=CC=CC=C32)C |
Origin of Product |
United States |
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